molecular formula C8H5ClF2O B1203941 2-Chloro-2,2-difluoroacetophenone CAS No. 384-67-8

2-Chloro-2,2-difluoroacetophenone

Cat. No. B1203941
CAS RN: 384-67-8
M. Wt: 190.57 g/mol
InChI Key: MNOONJNILVDLSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-2,2-difluoroacetophenone has been achieved using 2,2,2-trifluoroacetophenone as the starting material. This method provides a high yield and presents an environmentally friendly alternative to previous methods that utilized ozone-depleting substances (ODS). The compound acts as an effective difluorocarbene reagent, reacting with various phenol derivatives to produce aryl difluoromethyl ethers in good yields, showcasing its versatility in organic synthesis (Zhang, Zheng, & Hu, 2006).

Molecular Structure Analysis

While specific studies on the molecular structure of 2-Chloro-2,2-difluoroacetophenone were not found, related research on difluoroacetophenones provides insight into the importance of molecular structure analysis in understanding the chemical properties and reactivity of such compounds. For example, the study of 2,4-difluoroacetophenone's structure through spectroscopic methods like FTIR and FT-Raman spectra offers a foundation for analyzing similar compounds (Jeyavijayan, 2015).

Chemical Reactions and Properties

2-Chloro-2,2-difluoroacetophenone is a precursor for various chemical reactions, including the synthesis of gem-difluoromethene-containing compounds. Its high reactivity with bases, nucleophiles, reducing agents, and single-electron transferring agents highlights the compound's versatility and utility in organic synthesis (Hu & Zhang, 2009).

Physical Properties Analysis

This compound is a colorless liquid with a boiling point of 84–85 °C at 25 mmHg. It is soluble in alcohols, ethers, dichloromethane, chloroform, benzene, toluene, acetonitrile, DMF, and DMSO, indicating good solubility in common organic solvents, which is essential for its application in various chemical reactions (Hu & Zhang, 2009).

Chemical Properties Analysis

The chemical properties of 2-Chloro-2,2-difluoroacetophenone, particularly its reactivity as a difluorocarbene precursor, make it a valuable compound in organic chemistry. Its ability to undergo reactions with phenol derivatives to produce aryl difluoromethyl ethers highlights its reactivity and usefulness in introducing difluoromethyl groups into aromatic compounds, which is beneficial for developing compounds with potential biological activity or for material science applications (Zhang, Zheng, & Hu, 2006).

Scientific Research Applications

Application 1: Difluoromethylation of Phenols

  • Summary of the Application: 2-Chloro-2,2-difluoroacetophenone is used as a reagent in the difluoromethylation of various phenols to yield aryl difluoromethyl ethers .
  • Methods of Application: The compound reacts with a variety of structurally diverse phenol derivatives in the presence of potassium hydroxide or potassium carbonate .
  • Results or Outcomes: The reaction produces aryl difluoromethyl ethers in good yields . This synthetic methodology offers an environmentally friendly alternative to other Freon- or Halon-based difluoromethylating approaches .

Application 2: Baylis-Hillman Reaction

  • Summary of the Application: 2-Chloro-2,2-difluoroacetophenone can be used as a precursor in the Baylis-Hillman reaction of fluoroalkyl ketones to obtain chlorodifluoromethyl containing products .
  • Results or Outcomes: The reaction results in the formation of chlorodifluoromethyl containing products .

Safety And Hazards

This compound has high reactivity and should be handled with care . It should be used in a well-ventilated area and contact with moisture should be avoided . Protective clothing should be worn when there is a risk of exposure . It may cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The use of 2-Chloro-2,2-difluoroacetophenone as a non-ODS-based difluorocarbene precursor offers an environmentally friendly alternative to other Freon- or Halon-based difluoromethylating approaches . Its use in the difluoromethylation of phenol derivatives is a promising area of research .

properties

IUPAC Name

2-chloro-2,2-difluoro-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOONJNILVDLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285675
Record name 2-Chloro-2,2-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2,2-difluoroacetophenone

CAS RN

384-67-8
Record name 384-67-8
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Record name 2-Chloro-2,2-difluoroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2,2-difluoroacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
L Zhang, J Zheng, J Hu - The Journal of Organic Chemistry, 2006 - ACS Publications
A novel and non-ODS-based (ODS = ozone-depleting substance) preparation of 2-chloro-2,2-difluoroacetophenone (1) was achieved in high yield by using 2,2,2-trifluoroacetophenone …
Number of citations: 93 pubs.acs.org
J Ma, SR Kass - Organic letters, 2018 - ACS Publications
A series of highly reactive metal-free chiral phosphoric acids possessing positively charged phosphonium ion substituents are reported and have been applied to Friedel–Crafts …
Number of citations: 36 pubs.acs.org
TG Archibald, K Baum - The Journal of Organic Chemistry, 1990 - ACS Publications
The ferric chloride catalyzed reaction of isobutyryl chloride with 1, 1-difluoroethylene gave l-chloro-l, l-di-fluoro-4-methyl-3-pentanone (1), which was oxidized with m-chloroperbenzoic …
Number of citations: 42 pubs.acs.org
J Hu, L Zhang - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 384‐67‐8 ] C 8 H 5 ClF 2 O (MW 190.56) InChI = 1S/C8H5ClF2O/c9‐8(10,11)7(12)6‐4‐2‐1‐3‐5‐6/h1‐5H InChIKey = MNOONJNILVDLSW‐UHFFFAOYSA‐N (precursor for the …
Number of citations: 0 onlinelibrary.wiley.com
NM Nad', TV Talalaeva, GV Kazennikova… - Bulletin of the Academy …, 1959 - Springer
Methods were developed for the synthesis of styrenes fluorinated in the side chain. 2. β-Fluoro- and β-chloro-α-fluoro-styrenes were prepared for the first time. 3. A general method was …
Number of citations: 1 link.springer.com
DL Priebbenow, RL Pilkington, KN Hearn… - Organic …, 2021 - ACS Publications
Singlet nucleophilic carbenes (SNCs) containing only one heteroatom donor remain underutilized in chemical synthesis. We recently discovered that visible-light-induced SNC …
Number of citations: 20 pubs.acs.org
A Loison, F Toulgoat, T Billard, G Hanquet… - Tetrahedron, 2021 - Elsevier
The fluorine atom and fluorinated substituents are currently key motifs in pharmaceutical and agrochemical active ingredients, since they often beneficially modulate the physico-…
Number of citations: 9 www.sciencedirect.com
GKS Prakash, C Weber, S Chacko, GA Olah - Organic Letters, 2007 - ACS Publications
A new electrophilic difluoromethylating reagent has been developed. The S-(difluoromethyl)diarylsulfonium tetrafluoroborate has been shown to be effective for the introduction of an …
Number of citations: 138 pubs.acs.org
C Ni, J Hu - Synthesis, 2014 - thieme-connect.com
Difluorocarbene is a versatile, reactive intermediate for use in organic synthesis. Over the past decade, significant progress has been made in difluorocarbene chemistry owing to the …
Number of citations: 299 www.thieme-connect.com
M Biedrzycki, A Kasztelan, P Kwiatkowski - ChemCatChem, 2017 - Wiley Online Library
The effect of pressure (up to 10 kbar) on the Brønsted acid catalyzed enantioselective hydroxyalkylation of indoles with trifluoromethyl ketones was explored. The reaction was …

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